molecular formula C17H11FO5 B2955732 (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 902023-47-6

(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No. B2955732
M. Wt: 314.268
InChI Key: NIPNXIWTGICAOT-CHHVJCJISA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Activities : New imidazolyl acetic acid derivatives, including compounds related to the specified chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds exhibited significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity using the writhing test in albino mice (Khalifa & Abdelbaky, 2008).

  • Chemical Modification for Antibiotics : Efficient synthesis of derivatives, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a useful chemical modifier for cephalosporin antibiotics, has been reported. The stereochemical structure of these compounds was determined by X-ray crystallography (Kanai et al., 1993).

  • Antimicrobial Activity : Synthesis of new (Z)-2-((5-(4-Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid derivatives have been explored, showing promising antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlights the potential of these compounds in addressing bacterial infections (PansareDattatraya & Devan, 2015).

Material Science and Photophysical Studies

  • Drug Carrier Applications : Certain derivatives have shown outstanding drug loading capacity and potential as drug carriers, highlighting their role in pharmaceutical formulations and drug delivery systems. A robust, microporous MOF derivative exhibited significant loading capacity and release capability for drugs, suggesting its utility in sustained drug release applications (Bag et al., 2016).

  • Luminescence and Chemosensors : Synthesis and characterization of derivatives as selective zinc sensors based on Schiff base and amino acid have been explored. These fluorescent probes showed an enhancement in fluorescent emission upon binding to Zn2+ ions, underlining their applicability in bioimaging and chemosensing (Berrones-Reyes et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c18-13-4-2-1-3-10(13)7-15-17(21)12-6-5-11(8-14(12)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPNXIWTGICAOT-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

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